

An In-Depth Technical Guide to Dilinoleyl Ketone: Structure, Synthesis, and Applications

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Compound of Interest

Compound Name: *Dilinoleyl Ketone*

Cat. No.: *B8250461*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilinoleyl Ketone, also known as Bis(linoleyl) Ketone, is a unique lipid molecule characterized by its long, unsaturated aliphatic chains and a central ketone functional group. Its molecular structure imparts a combination of flexibility, oxidative reactivity, and specific polarity, making it a subject of increasing interest in various scientific fields, particularly in the realm of drug delivery and biomembrane research. This technical guide provides a comprehensive overview of the molecular structure, synthesis, physicochemical properties, and potential applications of **Dilinoleyl Ketone**, with a focus on its relevance to researchers and professionals in drug development.

Molecular Structure and Formula

Dilinoleyl Ketone is a symmetrical ketone featuring two linoleyl chains attached to the carbonyl carbon. Linoleic acid is an 18-carbon unsaturated fatty acid with two double bonds. Consequently, the structure of **Dilinoleyl Ketone** is characterized by two C18 hydrocarbon chains, each containing two sites of unsaturation, linked by a ketone group.

Molecular Formula: $C_{37}H_{66}O$ ^[1]

Chemical Name: (18Z,21Z)-heptatriaconta-18,21-dien-17-one

CAS Number: 1169768-30-2

The presence of the two linoleyl chains results in a molecule with a high degree of conformational flexibility. The double bonds in the linoleyl chains are typically in the cis configuration, which introduces kinks in the hydrocarbon chains. This structural feature is crucial as it influences the packing of the molecule in lipid assemblies and contributes to the fluidity of membranes incorporating this lipid. The central ketone group introduces a polar region in an otherwise nonpolar molecule, which can affect its interactions with other molecules and its behavior at interfaces.

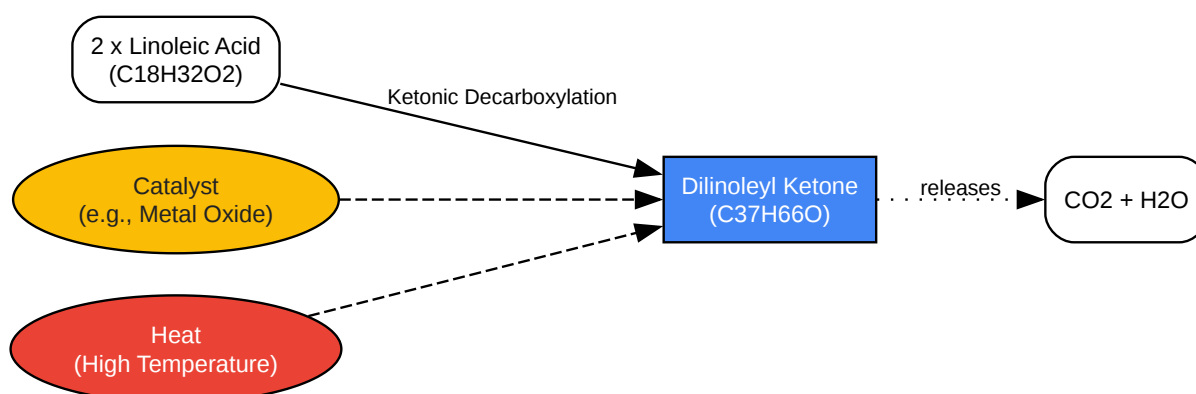
Below is a 2D representation of the **Dilinoleyl Ketone** structure.

Caption: 2D Structure of **Dilinoleyl Ketone**.

Synthesis of Dilinoleyl Ketone

The synthesis of symmetrical long-chain aliphatic ketones such as **Dilinoleyl Ketone** is most commonly achieved through the ketonic decarboxylation of the corresponding fatty acid. In this case, two molecules of linoleic acid are condensed to form the ketone, with the concurrent loss of one molecule of carbon dioxide and one molecule of water.

A plausible synthetic pathway is illustrated below:



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Caption: Proposed synthesis of **Dilinoleyl Ketone**.

Experimental Protocol: Ketonic Decarboxylation of Linoleic Acid (Proposed)

While a specific protocol for **Dilinoleyl Ketone** is not readily available in peer-reviewed literature, a general procedure for the synthesis of long-chain symmetrical ketones from fatty acids can be adapted. This protocol is based on established methods for ketonic decarboxylation.

Materials:

- Linoleic acid
- Catalyst (e.g., iron (III) oxide, manganese (IV) oxide, or a mixed metal oxide)
- High-boiling point solvent (e.g., Dowtherm A)
- Inert gas (e.g., Nitrogen or Argon)

Apparatus:

- Three-necked round-bottom flask
- Distillation apparatus (e.g., Dean-Stark trap)
- Heating mantle with a temperature controller
- Magnetic stirrer
- Condenser

Procedure:

- Catalyst Activation (if required): The catalyst may need to be activated by heating under a vacuum to remove any adsorbed water.

- **Reaction Setup:** The three-necked flask is charged with linoleic acid and the catalyst. The flask is then fitted with a distillation apparatus, a condenser, and an inlet for an inert gas.
- **Inert Atmosphere:** The reaction vessel is flushed with an inert gas to prevent oxidation of the unsaturated fatty acid at high temperatures.
- **Heating:** The reaction mixture is heated to a high temperature, typically in the range of 300-400 °C. The exact temperature will depend on the catalyst used.
- **Reaction Monitoring:** The progress of the reaction can be monitored by observing the evolution of carbon dioxide and the collection of water in the distillation apparatus.
- **Work-up:** After the reaction is complete, the mixture is cooled to room temperature. The crude product is then purified, typically by vacuum distillation or column chromatography, to isolate the **Dilinoleyl Ketone**.

Physicochemical Properties and Characterization

The physicochemical properties of **Dilinoleyl Ketone** are largely dictated by its long, unsaturated alkyl chains and the central ketone group.

Property	Predicted Value/Characteristic
Appearance	Likely a pale yellow, oily liquid at room temperature.
Molecular Weight	526.93 g/mol
Boiling Point	High, expected to be well above 300 °C.
Melting Point	Low, expected to be below room temperature.
Solubility	Insoluble in water. Soluble in nonpolar organic solvents like hexane, diethyl ether, and chloroform.
Purity	Commercially available with >98% purity as determined by HPLC.[1]
Storage	Recommended to be stored at -20°C to prevent degradation.[1]

Spectral Characterization (Predicted)

Infrared (IR) Spectroscopy:

- A strong, characteristic absorption band is expected in the region of 1715-1725 cm^{-1} corresponding to the C=O stretching vibration of the ketone.
- Absorption bands around 3010 cm^{-1} due to the =C-H stretching of the alkene groups.
- Absorption bands in the region of 2850-2960 cm^{-1} corresponding to the C-H stretching of the aliphatic chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR:
 - Signals in the region of 5.3-5.4 ppm corresponding to the vinyl protons of the double bonds.

- A triplet at approximately 2.4 ppm corresponding to the α -protons adjacent to the carbonyl group.
- Multiple signals in the region of 0.8-2.2 ppm corresponding to the various methylene and methyl protons of the linoleyl chains.
- ^{13}C NMR:
 - A signal in the downfield region, typically around 210 ppm, corresponding to the carbonyl carbon.
 - Signals in the region of 127-131 ppm corresponding to the sp^2 carbons of the double bonds.
 - A series of signals in the upfield region corresponding to the sp^3 carbons of the aliphatic chains.

Mass Spectrometry (MS):

- The molecular ion peak (M^+) would be expected at m/z 526.93.
- Characteristic fragmentation patterns for long-chain ketones would be observed, including α -cleavage on either side of the carbonyl group, resulting in fragment ions corresponding to the loss of one of the linoleyl chains.

Applications in Research and Drug Development

The unique structure of **Dilinoleyl Ketone** makes it a valuable tool in several areas of research and development, particularly in the formulation of drug delivery systems.

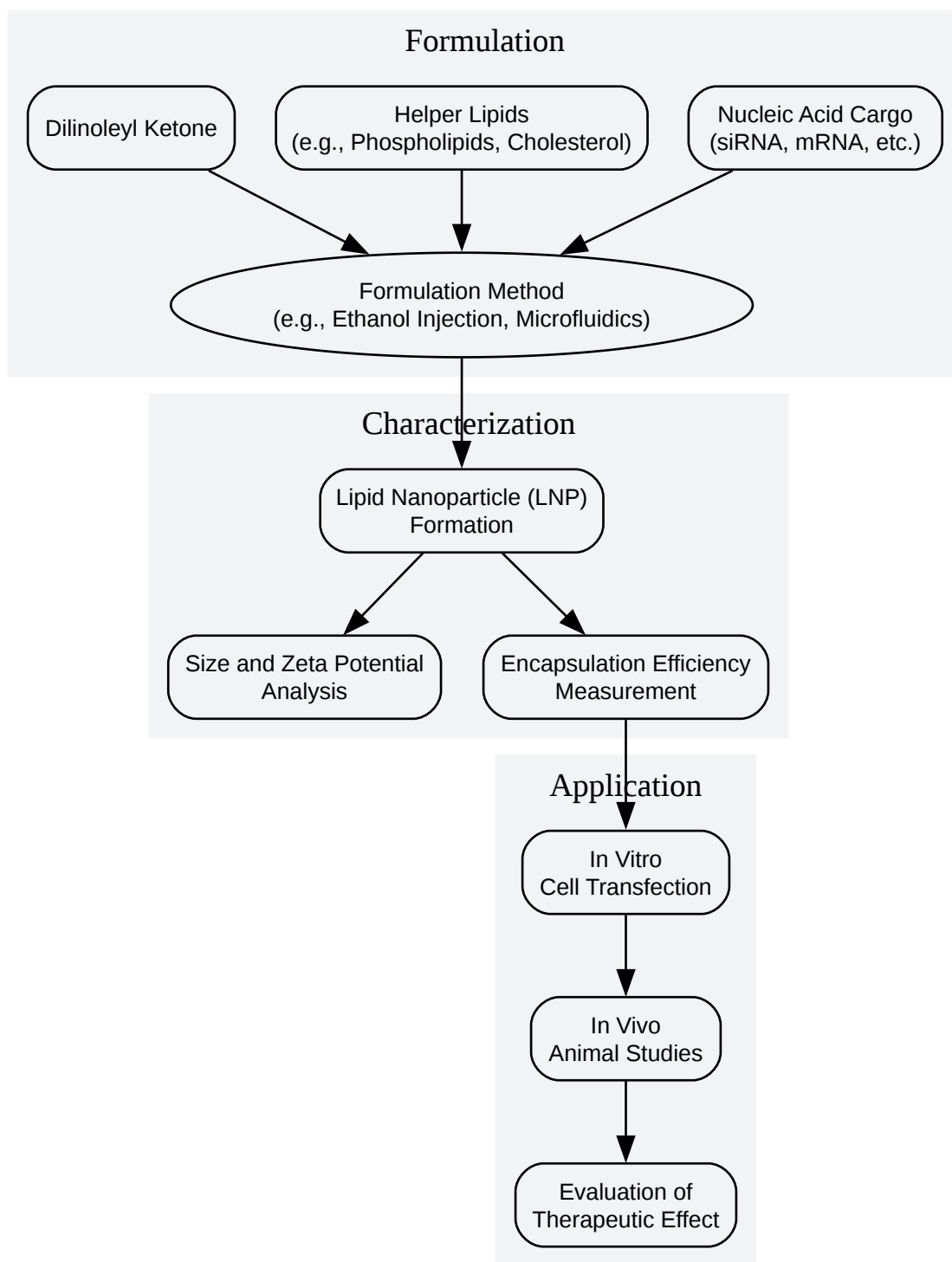
Lipid-Based Drug Delivery Systems

Dilinoleyl Ketone is described as a lipid membrane and a potential carrier of nucleic acids.^[1] Its amphiphilic nature, with a polar head (the ketone group) and two long nonpolar tails, allows it to be incorporated into lipid bilayers of liposomes and other lipid nanoparticles.

Potential Advantages in Drug Delivery:

- **Membrane Fluidity:** The cis double bonds in the linoleyl chains can increase the fluidity of lipid membranes, which may be beneficial for the fusion of the delivery vehicle with cell membranes and the subsequent release of the payload.
- **Biocompatibility:** As a derivative of a naturally occurring fatty acid, **Dilinoleyl Ketone** is expected to have good biocompatibility.
- **Nucleic Acid Delivery:** The ketone group may provide a site for interaction with nucleic acids or other components of a formulation, potentially aiding in the encapsulation and delivery of genetic material such as siRNA, mRNA, or plasmid DNA.

The workflow for utilizing **Dilinoleyl Ketone** in the formulation of lipid nanoparticles for nucleic acid delivery can be conceptualized as follows:



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Sources

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